N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide involves several steps. One common synthetic route includes the reaction of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid with hydroxylamine under specific conditions to form the desired compound . The reaction typically requires a solvent such as methanol or ethanol and is carried out at a controlled temperature to ensure the formation of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and amidoximes.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. One key pathway is its role as a nitric oxide donor, where it releases nitric oxide under certain conditions . This release can lead to various biological effects, including vasodilation and inhibition of platelet aggregation . The compound’s interaction with enzymes and proteins also contributes to its biochemical activity .
Comparison with Similar Compounds
N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and specific applications. N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide is unique due to its specific hydroxyl and carboximidamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O3S/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2/h3-5,14H,1-2H3,(H2,12,13) |
InChI Key |
IPDSUEANXZXVLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC |
Origin of Product |
United States |
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